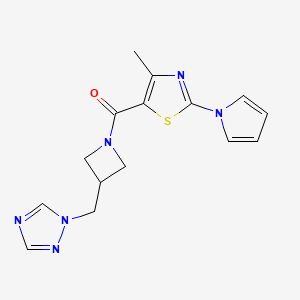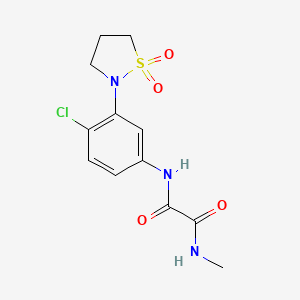
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings
作用机制
Target of Action
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds containing 1,2,3-triazole and pyrrole moieties have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents.
Azetidine ring formation: This step often involves the cyclization of amino alcohols or similar intermediates under acidic or basic conditions.
Thiazole ring synthesis: This can be accomplished through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final coupling: The different ring systems are then coupled together using suitable linkers and reagents, such as coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form different hydrogenated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the methylene bridge.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrolidones, while substitution reactions on the azetidine ring can yield various substituted azetidines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s heterocyclic rings are of interest due to their potential bioactivity. Compounds containing triazole and thiazole rings have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Medicinally, the compound could be investigated for its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Azetidine derivatives: Studied for their potential as enzyme inhibitors.
Pyrrole derivatives: Investigated for their anticancer properties.
Thiazole derivatives: Used in the development of fluorescent dyes and materials.
Uniqueness
What sets this compound apart is the combination of these different heterocyclic rings in a single molecule. This unique structure could lead to novel properties and applications that are not observed in simpler compounds.
Conclusion
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a fascinating molecule with potential applications across various scientific disciplines. Its complex structure and diverse reactivity make it a valuable target for further research and development.
属性
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-13(23-15(18-11)19-4-2-3-5-19)14(22)20-6-12(7-20)8-21-10-16-9-17-21/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRFPIEILOZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)


![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)

![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)
![N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2901676.png)
![2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2901679.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)

![N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2901683.png)
